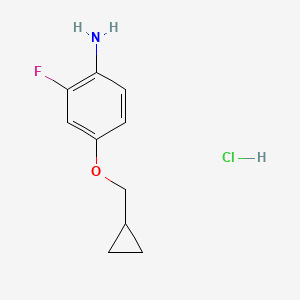

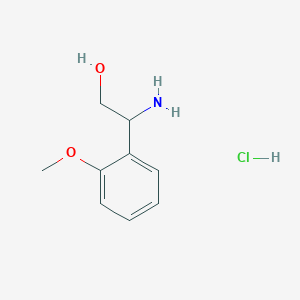

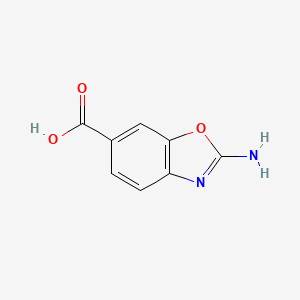

![molecular formula C13H19NO B1525144 3-[2-(苄氧基)乙基]吡咯烷 CAS No. 1220035-71-1](/img/structure/B1525144.png)

3-[2-(苄氧基)乙基]吡咯烷

描述

“3-[2-(Benzyloxy)ethyl]pyrrolidine” is a compound that belongs to the class of pyrrolidine alkaloids . Pyrrolidine alkaloids are a group of naturally occurring nitrogen-containing compounds produced by a variety of organisms, including bacteria, fungi, plants, and animals . They have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Synthesis Analysis

Pyrrolidine alkaloids can be synthesized through a variety of methods. One efficient method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the use of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst . An acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters .Molecular Structure Analysis

The pyrrolidine ring is a five-membered nitrogen-containing ring . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis

Pyrrolidine alkaloids can undergo a variety of chemical reactions. For example, they can participate in [3 + 2] cycloadditions with various α-substituted acrylates to provide chiral C4-ester-quaternary exo- or endo-pyrrolidines . They can also undergo C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides .科学研究应用

药物发现与开发

吡咯烷: 衍生物因其药效团性质在药物发现中得到广泛应用,使化学空间的有效探索成为可能 。吡咯烷环的立体因素和立体化学对化合物的生物活性有很大贡献。环的非平面性,被称为“拟旋转”,增加了三维覆盖范围,这对结合对映选择性蛋白质至关重要。

生物活性分析

构效关系 (SAR) 是吡咯烷衍生物研究的关键领域。研究人员调查这些化合物结构的变化如何影响它们的生物活性 。这包括检查不同取代基对吡咯烷环的影响以及它们如何调节与生物靶标的相互作用。

药物治疗

吡咯烷生物碱表现出多种药理活性,包括抗氧化、抗炎、抗菌、抗真菌、抗寄生虫、驱虫、抗癌、抗高血糖和神经药理学效应 。这些特性使它们成为开发新型治疗剂的有希望的候选者。

先导化合物识别

由于其多样的生物活性,吡咯烷衍生物被认为是识别药物治疗中先导化合物的极佳来源 。先导化合物是指具有希望作为药物设计起点并具有所需生物活性的化学化合物,并具有优化的潜力。

器官保护剂

一些吡咯烷衍生物已显示出器官保护特性,这些特性可用于开发在各种病理条件下防止器官损伤的药物 。这包括防止可能导致器官损伤的毒素或压力源。

神经药理学

吡咯烷衍生物因其对神经系统的影响而受到研究。含有吡咯烷环的化合物在治疗神经系统疾病方面显示出潜力,并且可能作为神经保护剂 。这包括开发治疗神经毒性和神经退行性疾病的治疗方法。

安全和危害

The safety data sheet for pyrrolidine suggests that it should be handled with care. It recommends washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, not breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

未来方向

Pyrrolidine alkaloids have been recognized for their promising biological effects and can be some of the best sources of pharmacologically active lead compounds . Therefore, future research could focus on further exploring the biological activities of these compounds and developing them into effective therapeutic agents .

作用机制

Target of Action

Pyrrolidine derivatives are known to interact with various biological targets, including receptors and enzymes . The specific targets of 3-[2-(Benzyloxy)ethyl]pyrrolidine would depend on its chemical structure and the physiological environment in which it is present.

Mode of Action

It is known that pyrrolidine derivatives can undergo various chemical reactions, such as nucleophilic substitution and oxidation . These reactions could potentially lead to changes in the targets that 3-[2-(Benzyloxy)ethyl]pyrrolidine interacts with.

Biochemical Pathways

Pyrrolidine derivatives are known to be involved in various biochemical pathways, including those related to the synthesis of n-heterocycles . The impact of 3-[2-(Benzyloxy)ethyl]pyrrolidine on these pathways would depend on its specific chemical structure and the physiological environment in which it is present.

属性

IUPAC Name |

3-(2-phenylmethoxyethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-2-4-13(5-3-1)11-15-9-7-12-6-8-14-10-12/h1-5,12,14H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACFOICNHWFXQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CCOCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

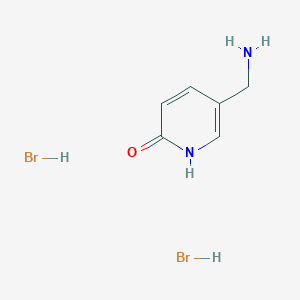

![3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde hydrobromide](/img/structure/B1525064.png)

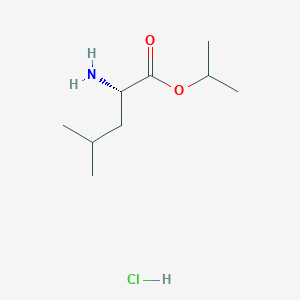

amino}acetic acid](/img/structure/B1525067.png)

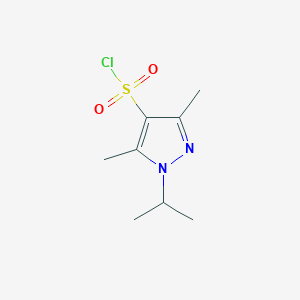

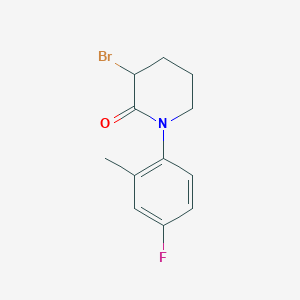

![1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B1525082.png)

![2-cyano-3-(dimethylamino)-N-[(4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B1525084.png)